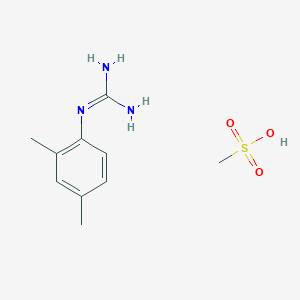
N-(2,4-dimethylphenyl)guanidine methanesulfonate
描述
准备方法
The synthesis of N-(2,4-dimethylphenyl)guanidine methanesulfonate typically involves the reaction of 2,4-dimethylaniline with cyanamide, followed by the addition of methanesulfonic acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
化学反应分析
N-(2,4-dimethylphenyl)guanidine methanesulfonate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
N-(2,4-dimethylphenyl)guanidine methanesulfonate has several scientific research applications, including:
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)guanidine methanesulfonate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
N-(2,4-dimethylphenyl)guanidine methanesulfonate can be compared with other similar compounds, such as:
- N-phenylguanidine methanesulfonate
- N-(2,6-dimethylphenyl)guanidine methanesulfonate
- N-(3,4-dimethylphenyl)guanidine methanesulfonate
These compounds share similar structures but differ in the position and number of methyl groups on the phenyl ring . The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these similar compounds .
生物活性
N-(2,4-dimethylphenyl)guanidine methanesulfonate is a compound that has garnered attention for its potential biological activities. This article explores its biological profile, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₇N₃O₃S
- Molecular Weight : Approximately 259.33 g/mol
- Functional Groups : Guanidine core, methanesulfonate group, and a 2,4-dimethylphenyl substituent.
The unique structure of this compound influences its reactivity and biological interactions. The presence of the guanidine moiety is particularly significant due to its known biological activities.
Research indicates that this compound may interact with various molecular targets in biological systems. Its mechanisms include:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, affecting biochemical pathways.
- Binding Affinity : Studies have shown that it has the potential to bind to biomolecules, influencing their activity and functionality.
1. Antimicrobial Properties
This compound has been evaluated for its antimicrobial effects. Preliminary studies suggest it exhibits activity against certain bacterial strains, although detailed IC50 values are still under investigation.
2. Cytotoxicity
Cytotoxicity assays have been conducted to assess the compound's effects on human cell lines. Results indicate moderate cytotoxicity with selectivity indexes suggesting potential therapeutic applications.
3. Interaction with Biological Targets
The compound has shown promise in binding studies with various proteins and enzymes. For instance, it demonstrates significant binding affinity towards acetylcholinesterase (AChE), which is crucial in neuropharmacology .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against specific bacterial strains | |
| Cytotoxicity | Moderate effects on human cell lines | |
| Enzyme Inhibition | Potential AChE inhibitor |
Case Study: Enzyme Interaction
A study highlighted the interaction between this compound and AChE. The compound was found to inhibit AChE with an IC50 value indicative of its potential as a therapeutic agent in treating conditions like Alzheimer's disease .
属性
IUPAC Name |
2-(2,4-dimethylphenyl)guanidine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.CH4O3S/c1-6-3-4-8(7(2)5-6)12-9(10)11;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIBVUZLKZEIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(N)N)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















